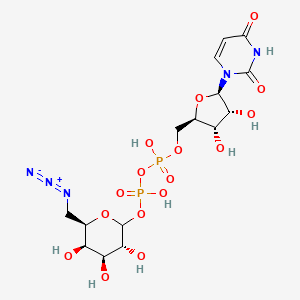

UDP-6-Azido-Galactose

Description

Significance of Glycosylation in Biological Systems

Glycosylation is the enzymatic process that attaches glycans (carbohydrate structures) to proteins and lipids, creating a diverse array of glycoconjugates. cas.org These complex molecules are integral to a vast range of biological functions, including cell-cell recognition, signaling, adhesion, and immune responses. Glycans are often found on the cell surface, forming a dense layer called the glycocalyx, which mediates interactions with the extracellular environment. cas.org The intricate structures of glycans encode a wealth of biological information, and alterations in glycosylation patterns are associated with numerous physiological and pathological states, including cancer and congenital disorders.

Evolution of Bioorthogonal Chemistry in Glycobiology Research

The term "bioorthogonal chemistry," coined by Carolyn Bertozzi's research group, refers to a class of chemical reactions that can occur within living organisms without interfering with native biochemical processes. cas.org These reactions must be highly selective, biocompatible, and proceed efficiently under physiological conditions of temperature and pH. cas.orgbenthamdirect.com The development of bioorthogonal chemistry has been a watershed moment for glycobiology, providing a means to study glycans in their dynamic, living context. rsc.org

Key bioorthogonal reactions used in conjunction with azido-modified sugars like UDP-6-Azido-Galactose include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction that joins an azide (B81097) with a terminal alkyne. nih.govresearchgate.net

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of click chemistry that utilizes strained cyclooctynes, avoiding the potential toxicity of copper catalysts in living systems. nih.govresearchgate.net

Staudinger Ligation: A reaction between an azide and a specifically engineered triarylphosphine. nih.govresearchgate.net

These reactions allow researchers to attach probes, such as fluorescent dyes or affinity tags, to the azide handle of metabolically incorporated sugars, enabling the visualization and enrichment of specific glycoconjugates. nih.gov

Structural Basis and Utility of this compound as a Chemical Reporter

The utility of this compound lies in its structural mimicry of the natural UDP-galactose. This allows it to be recognized and utilized by cellular machinery, specifically galactosyltransferases, which are enzymes that transfer galactose from UDP-galactose onto growing glycan chains. nih.gov Once administered to cells or organisms, a precursor form of the azido-galactose is taken up and metabolically converted into this compound. nih.gov This azido-sugar nucleotide then serves as a substrate for galactosyltransferases, leading to the incorporation of the azido-galactose into newly synthesized glycoconjugates. biosynth.comnih.gov

The presence of the azide group within the glycan structure provides a unique chemical tag. This "chemical reporter" can then be detected through bioorthogonal ligation reactions, offering a powerful method for studying glycosylation pathways and identifying specific glycoproteins. nih.gov

Table 1: Key Properties of this compound

| Property | Description |

| Chemical Name | Uridine (B1682114) diphosphate-6-azido-6-deoxy-D-galactose |

| Molecular Formula | C₁₅H₂₁N₅O₁₆P₂ (for the free acid) |

| Key Structural Feature | Azido (B1232118) group (-N₃) at the 6-position of the galactose moiety |

| Bioorthogonal Reactivity | Participates in click chemistry (CuAAC, SPAAC) and Staudinger ligation |

| Biological Function | Serves as an analog of UDP-galactose and a substrate for galactosyltransferases |

Overview of Research Paradigms Enabled by this compound

The application of this compound and its precursors has opened up new avenues of research in glycoscience. Some of the key research paradigms include:

Metabolic Glycoengineering: This technique involves introducing unnatural, chemically tagged monosaccharides into cellular metabolic pathways. rsc.orgillinois.edu The subsequent incorporation of these sugars into glycoconjugates allows for their visualization and study.

Glycan Imaging: By attaching fluorescent probes to the incorporated azido-sugars, researchers can visualize the localization and dynamics of specific glycan populations within cells and even whole organisms, such as in developing zebrafish embryos. biosynth.comcas.org

Proteomic Identification of Glycoproteins: The azide handle can be used to enrich and isolate glycoproteins containing the modified sugar. Subsequent analysis by mass spectrometry can then identify these proteins, providing insights into the specific targets of glycosylation.

Studying Disease-Related Glycosylation: Altered glycosylation is a hallmark of many diseases. This compound can be used to probe these changes. For instance, it has been used to study glycosphingolipid analogs related to Fabry disease and to target hepatocellular carcinoma cells, where azido-galactose showed higher labeling efficiency than azido-mannose. nih.govillinois.edursc.org

Investigating Glycosylation Pathways: By tracking the incorporation of azido-sugars, scientists can gain a better understanding of the enzymes and pathways involved in glycan biosynthesis. nih.gov Interestingly, studies have shown that in some cellular contexts, this compound can be epimerized to UDP-6-azido-glucose, indicating a metabolic crosstalk that needs to be considered during experimental design. nih.gov

The development of efficient enzymatic methods for synthesizing this compound has further enhanced its accessibility and application in these research areas. nih.govresearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C15H23N5O16P2 |

|---|---|

Molecular Weight |

591.31 g/mol |

IUPAC Name |

[(3R,4S,5R,6R)-6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27)/t5-,6-,8+,9-,10+,11-,12-,13-,14?/m1/s1 |

InChI Key |

YLSUUMDTTUVTGP-LNYDKVEPSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CN=[N+]=[N-])O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O |

Origin of Product |

United States |

Synthetic and Chemoenzymatic Production of Udp 6 Azido Galactose and Analogues

Chemical Synthesis Approaches for Azido-Functionalized Galactose Derivatives

The introduction of an azido (B1232118) group into a galactose molecule is the initial step towards the synthesis of UDP-6-azido-galactose. Chemical synthesis provides a versatile platform for creating a variety of azido-functionalized galactose derivatives. A common strategy involves the modification of a protected galactose precursor. For instance, a primary hydroxyl group, such as the one at the C-6 position of galactose, can be converted into a good leaving group, like a tosylate or mesylate. This is then followed by nucleophilic substitution with an azide (B81097) source, such as sodium azide, to introduce the desired functional group. researchgate.net

Another approach involves the direct azidation of the anomeric carbon of a carbohydrate derivative. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuACC), a cornerstone of "click chemistry," utilizes these azido-functionalized carbohydrates to readily connect with molecules containing an alkyne group. nih.govspringernature.com This methodology has proven to be highly efficient and regioselective for creating complex glycoconjugates. springernature.comresearchgate.net For example, researchers have successfully synthesized derivatives like 1-azido-3,6-dioxaoct-8-yl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside for use in constructing glycoconjugates. nih.govspringernature.com

The synthesis often requires multiple protection and deprotection steps to ensure the selective modification of the desired hydroxyl group. The choice of protecting groups is crucial to the success of the synthesis and must be compatible with the reaction conditions for introducing the azide.

| Precursor Molecule | Reagents for Azidation | Resulting Azido-Derivative | Reference |

| Protected Galactose with C-6 leaving group | Sodium Azide | 6-azido-6-deoxy-galactose derivative | researchgate.net |

| Acetylated Galactosyl Bromide | Sodium Azide | Acetylated β-D-glucopyranosyl azide | springernature.com |

| Glycoside with terminal alkyne | Azido-functionalized spacer | Triazole-linked glycoconjugate | researchgate.net |

Enzymatic Synthesis Pathways for this compound

While chemical synthesis is effective, it can be complex and time-consuming. Enzymatic and chemoenzymatic approaches offer a more direct and often more efficient route to this compound, leveraging the high specificity of enzymes. nih.govresearchgate.net The primary enzymatic route for synthesizing UDP-sugars is the Leloir pathway, which can be adapted for modified sugars. wikipedia.org

Role of Galactokinases in Azido-Galactose-1-Phosphate Generation

The first enzymatic step in the synthesis of this compound involves the phosphorylation of the azido-sugar. Galactokinase (GalK) is the enzyme responsible for catalyzing the ATP-dependent phosphorylation of α-D-galactose at the C-1 position to form galactose-1-phosphate. wikipedia.orgnih.gov Importantly, galactokinases can often tolerate modifications at the C-6 position of galactose, making them suitable for phosphorylating 6-azido-6-deoxy-D-galactose.

Studies have shown that while wild-type galactokinases can process the azido-sugar, their efficiency may be limited. nih.gov To overcome this, researchers have employed protein engineering to create mutant versions of GalK with enhanced activity towards the unnatural substrate. For example, a single mutation (E37S) in the galactose-binding site of GalK resulted in a 3- to 6-fold increase in the synthesis of 6-azido-6-deoxy-D-galactose-1-phosphate compared to the wild-type enzyme. nih.gov This initial phosphorylation step is critical, as it "activates" the azido-sugar for the subsequent reaction. nih.govresearchgate.net The product of this reaction, 6-azido-6-deoxy-D-galactose-1-phosphate, is a key intermediate that is often toxic if it accumulates in cells. researchgate.net

Uridylyltransferases in UDP-Sugar Formation from Azido-Galactose-1-Phosphate

The second key enzymatic step is the transfer of a uridylyl group from uridine (B1682114) triphosphate (UTP) to the sugar phosphate. This reaction is catalyzed by a UTP-glucose-1-phosphate uridylyltransferase (GalU), also known as UDP-glucose pyrophosphorylase (UGPase). nih.govwikipedia.org This enzyme typically catalyzes the reaction between glucose-1-phosphate and UTP to form UDP-glucose. nih.gov However, it can also utilize galactose-1-phosphate and its analogues as substrates. nih.gov

The reaction involves the formation of UDP-galactose from galactose-1-phosphate and UTP. nih.gov Similar to galactokinase, the efficiency of wild-type GalU with the azido-functionalized substrate can be a limiting factor. nih.gov Engineering of the enzyme has proven successful in enhancing its performance. A D133V mutation in GalU was shown to significantly improve the synthesis of UDP-6-azido-6-deoxy-D-galactose. nih.gov This step is crucial as it forms the final desired UDP-sugar nucleotide. The reaction is often driven forward by the hydrolysis of the released pyrophosphate (PPi) by an inorganic pyrophosphatase, which shifts the reaction equilibrium towards product formation. oup.com

Chemoenzymatic Cascade Reactions for this compound Production

To streamline the synthesis of this compound, researchers have developed one-pot chemoenzymatic cascade reactions. mdpi.commdpi.com These cascades combine the enzymatic steps, often starting from the azido-monosaccharide, to produce the final UDP-sugar without the need for isolating intermediates. This approach offers significant advantages in terms of efficiency and yield.

A successful cascade reaction for this compound involves the coupled activity of the engineered galactokinase (GalK-E37S) and uridylyltransferase (GalU-D133V) variants. nih.govresearchgate.net In this one-pot system, 6-azido-6-deoxy-D-galactose is first phosphorylated by GalK, and the resulting 6-azido-6-deoxy-D-galactose-1-phosphate is immediately used by GalU to produce UDP-6-azido-6-deoxy-D-galactose. nih.gov By coupling these reactions with an inorganic pyrophosphatase to break down the pyrophosphate byproduct, conversion yields of approximately 90% have been achieved. nih.govresearchgate.net This demonstrates the power of multi-enzyme cascades for the efficient production of valuable, unnatural nucleotide sugars.

| Enzyme | Function in Cascade | Substrate | Product | Reference |

| Galactokinase (GalK) | Phosphorylation | 6-azido-6-deoxy-D-galactose + ATP | 6-azido-6-deoxy-D-galactose-1-phosphate + ADP | nih.govoup.com |

| UTP-glucose-1-phosphate uridylyltransferase (GalU) | Uridylylation | 6-azido-6-deoxy-D-galactose-1-phosphate + UTP | UDP-6-azido-6-deoxy-D-galactose + PPi | nih.govoup.com |

| Inorganic Pyrophosphatase (PPase) | Drives equilibrium | Pyrophosphate (PPi) | 2 Phosphate (Pi) | oup.com |

Process Optimization for Large-Scale Production of this compound Analogs

The utility of this compound and its analogues in various applications necessitates the development of scalable production methods. While the principles are established in lab-scale synthesis, process optimization is key to achieving the multi-gram quantities needed for broader research and potential commercial use. nih.govresearchgate.net Strategies often involve the use of metabolically engineered microorganisms or highly stable enzyme cascades. nih.gov

For instance, a process for the gram-scale production of the related compound UDP-6-azido-GalNAc has been developed, providing a blueprint for this compound. nih.govresearchgate.net This involved optimizing the parameters of an enzyme cascade featuring NahK from Bifidobacterium longum and AGX1 from Homo sapiens. nih.govresearchgate.net

Repetitive-Batch-Mode Technology for Unnatural Nucleotide Sugar Synthesis

A significant advancement in the large-scale synthesis of nucleotide sugars is the implementation of repetitive-batch-mode technology. nih.govresearchgate.net This strategy addresses the limitations of single-batch reactions, such as product inhibition and enzyme instability over long reaction times. In a repetitive-batch process, a single batch of enzymes is used for multiple, consecutive reaction cycles. nih.govresearchgate.net

This approach has been successfully applied to the multi-gram scale synthesis of natural nucleotide sugars like UDP-Gal, UDP-GlcNAc, and UDP-GalNAc. nih.gov More pertinently, it has been used to produce 2.1 grams of UDP-6-azido-GalNAc with yields up to 97% over five consecutive batch cycles using a single enzyme batch. nih.govresearchgate.net The key to this success is the high stability of the enzyme cascade, which allows for its reuse. nih.gov This method results in high space-time yields and total turnover numbers, making it a cost-effective and efficient platform for producing unnatural nucleotide sugars on a preparative scale. nih.govresearchgate.net

| Technology | Key Feature | Advantage | Application Example | Reference |

| Repetitive-Batch-Mode | Reuse of a single enzyme batch for multiple cycles | High enzyme productivity, high product yields, cost-effective | Multi-gram scale synthesis of UDP-GalNAc and UDP-6-azido-GalNAc | nih.govresearchgate.netnih.gov |

| Metabolically Engineered E. coli | Overexpression of biosynthetic genes (galK, galT, galU) | High concentration production from simple precursors | 44 g/L production of UDP-Gal | nih.gov |

Engineering of Enzyme Variants for Enhanced Substrate Acceptance and Yield

The enzymatic synthesis of UDP-6-azido-6-deoxy-D-galactose often relies on a cascade of reactions involving a galactokinase (GalK) and a UTP-glucose-1-phosphate uridylyltransferase (GalU). However, the bulky azido group at the C-6 position of galactose can hinder the binding and catalytic efficiency of wild-type enzymes. To overcome this limitation, protein engineering has been employed to create enzyme variants with improved acceptance of these modified substrates.

Researchers have successfully engineered mutants of GalK, GalU, and the α-1,4-galactosyltransferase LgtC to enhance the production of azido-functionalized glycosphingolipids. nih.gov By modifying residues within the galactose-binding sites of these enzymes, variants were created that demonstrated significantly improved performance with azido-functionalized substrates compared to their wild-type counterparts. nih.gov

Specifically, single-point mutations were introduced, leading to the identification of the following superior variants:

GalK-E37S: This variant of galactokinase showed a notable improvement in the phosphorylation of 6-azido-6-deoxy-D-galactose to produce 6-azido-6-deoxy-D-galactose-1-phosphate.

GalU-D133V: This mutant of UTP-glucose-1-phosphate uridylyltransferase exhibited enhanced efficiency in the conversion of 6-azido-6-deoxy-D-galactose-1-phosphate to UDP-6-azido-6-deoxy-D-galactose.

LgtC-Q187S: This variant of α-1,4-galactosyltransferase demonstrated a higher capacity for transferring the azido-functionalized galactose moiety from UDP-6-azido-6-deoxy-D-galactose to a lactosyl acceptor.

The synthesis of 6-azido-6-deoxy-D-galactose-1-phosphate, UDP-6-azido-6-deoxy-D-galactose, and azido-Gb3 analogs by these variants was found to be 3 to 6-fold higher than that achieved with the wild-type enzymes. nih.gov Coupled reactions utilizing these engineered enzymes allowed for the production of UDP-6-azido-6-deoxy-D-galactose with impressive conversion yields of approximately 90%. nih.gov

| Enzyme Variant | Wild-Type Enzyme | Function | Improvement Factor over Wild-Type |

|---|---|---|---|

| GalK-E37S | GalK | Phosphorylation of 6-azido-6-deoxy-D-galactose | 3-6 fold |

| GalU-D133V | GalU | Formation of UDP-6-azido-6-deoxy-D-galactose | 3-6 fold |

| LgtC-Q187S | LgtC | Transfer of azido-functionalized galactose | 3-6 fold |

Comparative Analysis of Synthetic Routes for this compound and UDP-6-Azido-GalNAc

The synthesis of this compound and its N-acetylated analog, UDP-6-azido-GalNAc, can be achieved through various synthetic and chemoenzymatic strategies. A comparative analysis of these routes reveals differences in enzyme selection, reaction efficiency, and scalability.

For the production of This compound , a common chemoenzymatic route involves the use of a galactokinase and a UTP-glucose-1-phosphate uridylyltransferase. As discussed, the efficiency of this pathway can be significantly enhanced by using engineered enzyme variants like GalK-E37S and GalU-D133V, which leads to high conversion yields. nih.gov

In contrast, the chemoenzymatic synthesis of UDP-6-azido-GalNAc often employs a different set of enzymes. A robust process has been developed for the gram-scale production of UDP-6-azido-GalNAc utilizing an enzyme cascade with N-acetylhexosamine kinase (NahK) from Bifidobacterium longum and the promiscuous human UDP-GalNAc pyrophosphorylase (AGX1). nih.govnih.gov This system has proven to be highly effective, with researchers achieving the synthesis of up to 2.1 grams of UDP-6-azido-GalNAc with yields reaching 97% in five consecutive batch cycles using a single enzyme batch. nih.gov

The choice of pyrophosphorylase is critical. While GlmU is commonly used for the synthesis of UDP-GlcNAc and its analogs, it shows poor yield for 6-azido derivatives. nih.gov In contrast, AGX1 demonstrates good tolerance for 6-modified GalNAc-1-phosphate analogs, including 6-azido-GalNAc-1-P, leading to good yields of the corresponding UDP-sugar. nih.gov

| Feature | This compound Synthesis | UDP-6-Azido-GalNAc Synthesis |

|---|---|---|

| Key Enzymes | Galactokinase (e.g., GalK-E37S), UTP-glucose-1-phosphate uridylyltransferase (e.g., GalU-D133V) nih.gov | N-acetylhexosamine kinase (e.g., NahK), UDP-GalNAc pyrophosphorylase (e.g., AGX1) nih.govnih.gov |

| Reported Yield | ~90% conversion nih.gov | Up to 97% nih.gov |

| Scalability | Demonstrated for efficient production of the galactosyl-donor nih.gov | Demonstrated on a gram-scale nih.gov |

| Key Advantage | High conversion rates achieved through enzyme engineering nih.gov | High yields and scalability using a robust enzyme cascade nih.gov |

Mechanistic Insights into Glycan Biosynthesis Through Udp 6 Azido Galactose

Metabolic Incorporation of Azido-Galactose into Glycoconjugates

The introduction of an azide (B81097) group, a bioorthogonal chemical reporter, into galactose provides a handle for tracking its metabolic fate. nih.govnih.gov This approach, known as metabolic oligosaccharide engineering, involves feeding cells with a peracetylated form of the azido-sugar, such as per-O-acetylated-6-azido-6-deoxy-galactose (Ac46AzGal), which can cross the cell membrane. nih.govnih.gov Once inside the cell, the acetate (B1210297) groups are removed, and the azido-galactose is processed by the cellular machinery.

Elucidation of Azido-Galactose Entry into Cellular Glycosylation Pathways

The journey of azido-galactose into cellular glycoconjugates begins with its conversion into a nucleotide sugar donor. This process is initiated by the enzymes of the Leloir pathway, a central route for galactose metabolism. nih.govwikipedia.org The initial step involves the phosphorylation of the azido-galactose. Subsequently, it is converted into the corresponding UDP-sugar analog, UDP-6-azido-galactose. nih.govnih.gov This activated form can then be utilized by various glycosyltransferases to incorporate the azido-sugar into growing glycan chains on proteins and lipids. nih.govbiosynth.com

The incorporation of azido-sugars allows for the labeling of various types of glycoconjugates. For instance, N-azidoacetylgalactosamine (GalNAz) has been used to profile O-linked glycoproteins in living animals. nih.gov Similarly, azido-galactose has been successfully used to label both the O-antigen and the core of lipopolysaccharides (LPS) in certain Gram-negative bacteria like Salmonella typhi. uu.nl

Studies on Glycosyltransferase Substrate Specificity with this compound

The utility of this compound as a metabolic probe is contingent on its recognition and utilization by glycosyltransferases. Studies have shown that various glycosyltransferases can accommodate this unnatural substrate, albeit sometimes with different efficiencies compared to their natural counterpart, UDP-galactose. york.ac.ukacs.org

For example, bovine β-1,4-galactosyltransferase has been shown to transfer 6-azido-galactose to N-acetyl-D-glucosamine derivatives. researchgate.net Furthermore, engineered variants of galactosyltransferases have demonstrated improved efficiency in utilizing this compound for the synthesis of azido-functionalized glycosphingolipids. nih.gov The substrate specificity of O-GlcNAc transferase (OGT) has also been investigated, revealing that it can utilize a range of UDP-sugar analogs, including those with modifications at the C6 position. acs.org However, it's important to note that the presence of the azido (B1232118) group can sometimes hinder acceptance by carbohydrate-processing enzymes. acs.org

| Glycosyltransferase | Substrate | Acceptor | Key Finding | Citation |

|---|---|---|---|---|

| Bovine β-1,4-galactosyltransferase | UDP-6-azidogalactose | N-acetyl-D-glucosamine derivative | Demonstrated the ability to tag glycoproteins with terminal GlcNAc. | researchgate.net |

| Engineered α-1,4-galactosyltransferase LgtC | UDP-6-azido-6-deoxy-d-galactose | Lactosyl-acceptors | Mutant enzymes showed 3-6 fold higher synthesis of azido-Gb3 analogs compared to wild-type. | nih.gov |

| O-GlcNAc Transferase (OGT) | UDP-6-deoxy-GlcNAc | Casein kinase II (CKII) peptide | Demonstrated tolerance for UDP-GlcNAc analogs with modifications at the C6 position. | acs.org |

Role of Leloir Pathway Enzymes (GALT, GALE) in Azido-Galactose Metabolism and Interconversion

The Leloir pathway is central to the metabolism of galactose and its analogs. wikipedia.orgresearchgate.net The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). researchgate.netnih.gov

GALT is responsible for converting galactose-1-phosphate to UDP-galactose. nih.gov Studies have shown that the metabolic labeling of cells with Ac46AzGal is dependent on the activity of GALT. nih.gov GALE catalyzes the interconversion of UDP-galactose and UDP-glucose. wikipedia.orgnih.gov This epimerization is a critical step, as it can lead to the conversion of UDP-azido-galactose to UDP-azido-glucose, potentially resulting in the incorporation of the azido-sugar into different glycan structures than intended. nih.govnih.gov To circumvent this, researchers have developed strategies such as using GALE-knockout cells or designing azido-sugar analogs that are resistant to epimerization. nih.gov

Probing Glycosylation Dynamics and Flux

Metabolic labeling with this compound provides a dynamic snapshot of glycosylation processes within a cell. By introducing the azido-sugar for a specific period, researchers can specifically label and analyze newly synthesized glycans. nih.govuu.nl

Analysis of Newly Synthesized Glycans via Metabolic Labeling with this compound

The azido group incorporated into glycans serves as a bioorthogonal handle for subsequent chemical ligation reactions. nih.govresearchgate.net The most common methods are the Staudinger ligation with phosphine-based probes and the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). researchgate.netbiorxiv.org These reactions allow for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), to the azide-labeled glycans.

This strategy enables the visualization of glycan localization and trafficking within cells using fluorescence microscopy. nih.govnih.gov Furthermore, biotinylated glycans can be enriched using affinity chromatography for subsequent analysis by mass spectrometry, providing detailed structural information about the newly synthesized glycans. nih.gov This approach has been used to study the biosynthesis of lipopolysaccharides in bacteria and to identify glycoproteins in various cellular compartments. uu.nlnih.gov

Investigations into O-Linked and N-Linked Glycosylation Patterns

Metabolic labeling with azido-sugars has been instrumental in distinguishing between different types of glycosylation, particularly O-linked and N-linked glycans. nih.govnih.govyoutube.com

O-linked glycosylation is initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues. nih.gov Metabolic labeling with N-azidoacetylgalactosamine (GalNAz) allows for the specific probing of mucin-type O-linked glycoproteins. nih.gov This has revealed differences in O-linked glycosylation patterns between different cell types, such as B cells and T cells. nih.gov

N-linked glycosylation, on the other hand, involves the attachment of a pre-assembled oligosaccharide to asparagine residues. youtube.com While this compound is not a direct precursor for N-glycans, its metabolic interconversion to UDP-6-azido-glucose by GALE can lead to its incorporation into N-linked structures. nih.gov By using specific experimental setups, such as GALE-deficient cells or epimerase-resistant azido-sugars, researchers can selectively label and study O-linked glycosylation without significant crossover to N-linked pathways. nih.gov

| Azido-Sugar | Target Glycosylation | Key Application | Citation |

|---|---|---|---|

| N-azidoacetylgalactosamine (GalNAz) | O-linked glycosylation | Profiling mucin-type glycoproteins in living animals and identifying differences between cell types. | nih.gov |

| This compound | O-linked and potentially N-linked (after epimerization) | Labeling lipopolysaccharide in bacteria and studying general glycosylation dynamics. | uu.nl |

| Caged GalNAzMe-1-phosphate | O-GalNAc glycosylation | Selective probing of O-GalNAc glycans in various experimental settings, including superresolution microscopy and organoid imaging. | nih.gov |

Understanding Enzyme Tolerance to Azido Sugar Modifications

The introduction of a chemically modified sugar, such as this compound, into biosynthetic pathways provides a powerful tool for studying glycan synthesis. However, the success of this approach hinges on the tolerance of the enzymes involved, primarily glycosyltransferases, to these modified substrates. The replacement of a hydroxyl group with a bulkier and electronically different azido group can significantly impact enzyme recognition and catalytic efficiency.

Impact of Azido Group Position on Enzyme Recognition and Catalytic Activity

The specific position of the azido group on the galactose moiety is a critical determinant of whether a glycosyltransferase will recognize and utilize this compound as a donor substrate. Generally, modifications at the C-6 position of the sugar are better tolerated by glycosyltransferases than modifications at other positions, such as C-2, C-3, or C-4.

The C-6 hydroxyl group of galactose is a primary alcohol and is often more solvent-exposed in the enzyme's active site compared to the secondary hydroxyl groups at C-2, C-3, and C-4. This greater spatial freedom can more readily accommodate the steric bulk of the azido group. In contrast, the hydroxyl groups at C-2, C-3, and C-4 are often involved in a tight network of hydrogen bonds with amino acid residues in the active site, which are crucial for proper substrate binding and orientation for catalysis. Disruption of this hydrogen-bonding network by the introduction of an azido group, which is a poor hydrogen bond acceptor compared to a hydroxyl group, can lead to a significant loss of binding affinity and catalytic activity.

For instance, studies with bovine beta-(1->4)-galactosyltransferase (β4GalT) have shown that it can utilize UDP-2-deoxy-D-galactose, where the C-2 hydroxyl is replaced by a hydrogen, with kinetic parameters that are nearly identical to the natural substrate, UDP-galactose. nih.gov This suggests that for this particular enzyme, the C-2 hydroxyl is not absolutely essential for binding and catalysis. While this is not a direct comparison with an azido-substituted sugar, it indicates a degree of tolerance to modifications at this position.

In another example, xylosyltransferase-I (XT-I) has been observed to recognize and transfer UDP-4-azido-4-deoxyxylose, demonstrating that modifications at the C-4 position can be tolerated by some glycosyltransferases.

While direct comparative kinetic studies on a single galactosyltransferase with UDP-galactose azidated at various positions are limited, the available evidence suggests a general trend of decreasing tolerance as the modification moves from the more accessible C-6 position to the more structurally constrained C-2, C-3, and C-4 positions.

Substrate Promiscuity of Glycosyltransferases Towards this compound

Substrate promiscuity, the ability of an enzyme to accept a range of different substrates, is a key factor in the successful application of azido-modified sugars in glycan biosynthesis research. Several glycosyltransferases, both in their natural (wild-type) form and as engineered variants, have demonstrated the ability to utilize this compound as a donor substrate.

Bovine β-1,4-galactosyltransferase (GalT), a well-studied enzyme, has been shown to transfer 6-azido-galactose to N-acetylglucosamine (GlcNAc) acceptors on glycoproteins. nih.gov This promiscuity has been exploited to tag glycoproteins for visualization and further functional studies.

Furthermore, enzyme engineering has been successfully employed to enhance the catalytic efficiency of glycosyltransferases towards this compound. A notable example involves the enzymes involved in the synthesis of the globotriose (B1671595) (αGal1,4βGal1,4Glc) motif. By introducing single point mutations in the galactose-binding sites of galactokinase (GalK), UTP-glucose-1-phosphate uridylyltransferase (GalU), and α-1,4-galactosyltransferase LgtC, researchers have significantly improved the production and transfer of 6-azido-galactose. nih.gov These engineered variants exhibited a 3- to 6-fold increase in activity with the azido-modified substrate compared to their wild-type counterparts. nih.gov

The table below summarizes the activity of various glycosyltransferases with this compound, highlighting the potential for both wild-type and engineered enzymes to incorporate this modified sugar into glycans.

| Enzyme | Source Organism | Modification | Acceptor Substrate | Observed Activity with this compound | Reference |

|---|---|---|---|---|---|

| β-1,4-Galactosyltransferase (GalT) | Bovine | Wild-Type | N-acetylglucosamine (GlcNAc) | Successful transfer of 6-azido-galactose to tag glycoproteins. | nih.gov |

| Galactokinase (GalK) | Escherichia coli | E37S mutant | 6-azido-galactose | 3- to 6-fold increased synthesis of 6-azido-6-deoxy-D-galactose-1-phosphate compared to wild-type. | nih.gov |

| UTP-glucose-1-phosphate uridylyltransferase (GalU) | Escherichia coli | D133V mutant | 6-azido-6-deoxy-D-galactose-1-phosphate | 3- to 6-fold increased synthesis of UDP-6-azido-6-deoxy-D-galactose compared to wild-type. | nih.gov |

| α-1,4-Galactosyltransferase (LgtC) | Neisseria meningitidis | Q187S mutant | Lactosyl-acceptors | 3- to 6-fold increased transfer of 6-azido-galactose compared to wild-type. | nih.gov |

Advanced Applications of Udp 6 Azido Galactose in Glycosylation Imaging and Analysis

Bioorthogonal Tagging Strategies Utilizing UDP-6-Azido-Galactose

The azide (B81097) moiety of this compound serves as a versatile chemical reporter that can be targeted by several bioorthogonal reactions. These reactions are characterized by their high selectivity and ability to proceed under gentle, biological conditions, making them ideal for studying complex biological systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Glycoprotein (B1211001) Labeling

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used "click chemistry" reaction for labeling biomolecules. nih.gov In the context of glycosylation analysis, cells are metabolically labeled with an azido (B1232118) sugar such as a precursor to this compound. The incorporated azide groups on glycoproteins can then be reacted with an alkyne-containing probe, such as a biotin (B1667282) or a fluorophore, in the presence of a cuprous ion (Cu(I)) catalyst. nih.gov This reaction forms a stable triazole linkage, covalently attaching the probe to the glycoprotein of interest. nih.govbeilstein-journals.org

The CuAAC reaction is highly efficient and specific, allowing for the sensitive detection and enrichment of glycoproteins from complex biological mixtures. nih.gov For instance, researchers have successfully used CuAAC to label glycoproteins in cell lysates and on the surface of cells that have been treated with azido-sugar precursors. nih.govchemrxiv.org A comparative study of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for O-GlcNAc proteomics found that both methods are effective for tagging azido-modified glycoproteins. However, CuAAC was noted for its high efficiency as a ligation tool for in vitro biological applications. nih.gov

Table 1: Comparison of Bioorthogonal Ligation Chemistries

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (B158145) | Azide + Phosphine (B1218219) |

| Catalyst | Copper(I) | None | None |

| Key Advantage | High reaction rate and efficiency. beilstein-journals.orgresearchgate.net | No cytotoxic copper catalyst, suitable for live cell imaging. magtech.com.cnnih.gov | Bioorthogonal and occurs in living systems. nih.govsigmaaldrich.com |

| Consideration | Potential cytotoxicity of copper catalyst in living systems. nih.gov | Can have higher background signal due to thiol-yne side reactions. nih.gov | Can have slower reaction kinetics compared to click chemistry. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Glycan Probing

To overcome the issue of copper cytotoxicity in live-cell imaging, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction does not require a metal catalyst and instead relies on the high reactivity of a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO), with an azide. magtech.com.cnnih.govresearchgate.net The ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage. magtech.com.cn

SPAAC has proven to be an invaluable tool for imaging glycans in living cells and organisms. magtech.com.cnnih.gov After metabolic labeling with an azido sugar, a cyclooctyne-conjugated fluorophore can be administered to specifically label and visualize the azide-containing glycans. nih.gov This technique has been successfully used to monitor glycan trafficking in real-time and to image glycans in live zebrafish embryos. nih.govnih.gov The development of various cyclooctyne probes with enhanced reactivity and solubility has further expanded the utility of SPAAC in live-cell glycan analysis. magtech.com.cnnih.gov

Staudinger Ligation in Glycan Functionalization

The Staudinger ligation is another bioorthogonal reaction that has been employed for the functionalization of azide-labeled glycans. nih.govsigmaaldrich.com This reaction involves the formation of a stable amide bond between an azide and a specifically engineered phosphine reagent. nih.govsigmaaldrich.com In a typical application, cells are metabolically labeled with an azido sugar. The resulting azide-modified glycoproteins are then treated with a phosphine probe, such as one conjugated to a FLAG epitope tag, for detection or enrichment. nih.govsigmaaldrich.com

The Staudinger ligation has been successfully used to visualize cellular glycans and to enrich specific classes of glycoproteins for proteomic analysis. nih.govsigmaaldrich.com For example, this method has been applied to identify sialic acid and O-GlcNAc modified glycoproteins, providing insights into their roles in cellular processes and disease. sigmaaldrich.com

In Vivo Glycosylation Imaging with this compound Analogues

The ability to image glycosylation in a living organism provides a dynamic view of glycan expression and function during development and disease. This compound analogues, in conjunction with bioorthogonal chemistry, have enabled such in vivo imaging studies. nih.govchemrxiv.org

Visualization of Glycosylation Patterns in Model Organisms (e.g., Zebrafish Embryos)

Zebrafish embryos have emerged as a powerful model system for studying vertebrate development, and glycan imaging in these organisms has provided valuable insights. nih.gov By microinjecting azido sugars, such as UDP-GalNAz (an analog of this compound), into one-cell stage embryos, researchers can metabolically label the glycans of the developing organism. nih.gov Subsequent detection with fluorophore-conjugated cyclooctynes via copper-free click chemistry allows for the visualization of cell-surface glycans as early as 7 hours post-fertilization. nih.gov

These studies have revealed dynamic changes in glycan distribution and organization during key developmental processes like gastrulation and segmentation. nih.gov For instance, imaging has highlighted a dramatic and rapid reorganization of cell-surface glycans during mitosis in the enveloping layer of the embryo. nih.gov

Imaging of Specific Glycan Structures (e.g., Core Fucosylation, Gb3 Analogs)

The metabolic labeling approach with this compound analogues can also be tailored to image specific glycan structures. One area of significant interest is the imaging of globotriaosylceramide (Gb3) analogs. Gb3 is a glycosphingolipid that accumulates in lysosomal storage diseases like Fabry disease. nih.govresearchgate.net Researchers have developed methods to produce azido-Gb3 analogs by employing mutant enzymes that can utilize UDP-6-azido-6-deoxy-d-galactose. nih.govresearchgate.net These azido-functionalized Gb3 analogs serve as chemical reporters for bioimaging, allowing for the study of their localization and dynamics in cell membranes. nih.govresearchgate.net

Similarly, azido-containing fucose analogs have been used to image fucosylated glycans. nih.govresearchgate.net Fucosylation is an important modification involved in various physiological and pathological processes. nih.gov By metabolically incorporating an azido-fucose analog into glycoproteins, researchers can visualize the intracellular localization of fucosylated glycoconjugates using click chemistry with a fluorescent alkyne probe. nih.gov

Cellular Glycan Engineering with this compound

Metabolic glycoengineering with this compound allows for the introduction of a chemical handle onto cell surface glycans. rsc.orgoup.com Cells are cultured with a precursor, such as per-O-acetylated-6-azido-6-deoxy-galactose (Ac46AzGal), which is metabolized by the cell's biosynthetic machinery and incorporated into glycoconjugates in the form of this compound. nih.gov This process effectively engineers the cell surface, presenting azido groups that can be selectively targeted through bioorthogonal chemistry. cas.orgresearchgate.net

Manipulation of Cell Surface Glycosylation for Functional Modulation

The ability to remodel the glycan architecture on living cells opens avenues for modulating cellular functions. antibodysociety.org By introducing this compound into cellular glycosylation pathways, researchers can alter the composition and structure of cell surface glycans. This modification can influence a variety of cellular processes, including cell signaling, immune recognition, and pathogen binding. For instance, the introduction of azido-sugars can be used to study the intricate roles of specific glycan structures in cancer metastasis and immune responses.

A key technology in this area is metabolic oligosaccharide engineering, where cells are fed azido sugars that are integrated into various glycoconjugates. nih.govresearchgate.net The azide group then serves as a reactive handle for covalent tagging with probes for imaging or other molecules to modulate function. nih.govresearchgate.net This technique has been instrumental in visualizing glycans in cells and living organisms. nih.govresearchgate.net

Applications in Biomaterial Development and Cell Biocompatibility Enhancement

The surface properties of biomaterials are critical for their integration and acceptance by the host's biological systems. nih.gov Enhancing the biocompatibility of these materials is a significant challenge in tissue engineering and regenerative medicine. nih.gov By modifying the surface of biomaterials with glycans that mimic the natural cell surface, their biocompatibility can be significantly improved.

This compound plays a crucial role in this process. It can be used to achieve cell surface glycosylation regulation, thereby improving cell biocompatibility and functionality for applications like tissue engineering. The azido groups introduced onto the cell surface can be used to attach the cells to biomaterial scaffolds functionalized with a corresponding reactive partner, such as an alkyne, via click chemistry. This precise control over cell adhesion and organization promotes the formation of functional tissues.

| Application Area | Research Finding |

| Tissue Engineering | UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine can be used to regulate cell surface glycosylation, thereby improving cell biocompatibility for tissue engineering applications. |

| Biomaterial Surface Modification | Glycan modification of biomaterial surfaces can enhance their interaction with biological systems and improve overall biocompatibility. nih.gov |

Glycoprotein and Glycoconjugate Functionalization

The functionalization of glycoproteins and other glycoconjugates with specific probes or therapeutic agents is a powerful strategy in biomedical research and drug development. glycodepot.com this compound provides a versatile platform for achieving this with high precision and efficiency.

Site-Specific Modification of Antibodies and Proteins via Glycan Residues

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. rsc.org A key challenge in ADC development is the site-specific attachment of the drug to the antibody to ensure a homogeneous product with a defined drug-to-antibody ratio (DAR). rsc.org

Glycoengineering using this compound offers an elegant solution to this challenge. nih.govmdpi.com The conserved N-glycans on the Fc region of antibodies provide a specific site for modification. nih.gov The process typically involves enzymatic removal of terminal galactose residues to expose N-acetylglucosamine (GlcNAc), followed by the enzymatic transfer of an azido-modified galactose, such as N-azidoacetylgalactosamine (GalNAz), using a mutant galactosyltransferase. nih.govmdpi.com The incorporated azide then serves as a chemical handle for the attachment of a drug molecule via click chemistry, resulting in a site-specific and homogeneous ADC. nih.govmdpi.comresearchgate.net This method has been shown to produce ADCs with preserved antigen binding and potent in vitro and in vivo antitumor activities. researchgate.netresearchgate.net

| Research Focus | Key Finding |

| ADC Development | A mutant β-1,4-galactosyltransferase (Gal-T1-Y289L) can be used to transfer a keto-modified galactose to the antibody glycan, allowing for site-specific drug conjugation. researchgate.net |

| Homogeneous ADCs | Glycoengineering enables the production of homogeneous ADCs with a defined drug-to-antibody ratio, which can improve their therapeutic index. rsc.org |

| Radiolabeling | An enzyme-mediated approach using UDP-GalNAz and catalyst-free click chemistry allows for the site-specific radiolabeling of antibodies for imaging purposes. nih.gov |

Development of Glycan-Modified Probes and Biosensors

The development of sensitive and specific probes and biosensors is essential for studying the dynamic nature of glycosylation and for diagnostic applications. this compound is a valuable tool in the creation of such tools.

By metabolically labeling cells with azido sugars, researchers can subsequently attach fluorescent dyes or biotin tags to the azide-modified glycans. nih.govresearchgate.net This allows for the visualization of glycan trafficking and localization within cells and tissues. Furthermore, this strategy can be employed to create biosensors for detecting specific glycan-binding proteins or enzymes. For example, a surface functionalized with azido-modified glycans can be used to capture and identify proteins that interact with these specific carbohydrate structures. The development of Gb3 analogs containing a terminal 6-azido-functionalized galactose has been reported as an attractive chemical reporter for bioimaging in the context of Fabry disease. nih.gov

Analytical Approaches Utilizing Udp 6 Azido Galactose

Mass Spectrometry-Based Glycomics and Proteomics

Mass spectrometry (MS) stands as a cornerstone technique for the in-depth analysis of the glycome and glycoproteome. The incorporation of UDP-6-azido-galactose into glycans provides a chemical handle for their selective analysis by MS, facilitating their identification and quantification within complex biological samples. escholarship.org

Selective Detection and Enrichment of Azido-Labeled Glycoproteins

A primary challenge in glycoproteomics is the low abundance and heterogeneity of glycoproteins. Metabolic labeling with precursors to this compound, such as per-O-acetylated-6-azido-6-deoxy-galactose (Ac46AzGal), addresses this by introducing an azide (B81097) tag into cellular glycans. nih.gov This bioorthogonal handle enables the selective enrichment of these labeled glycoproteins from complex mixtures.

The most common enrichment strategy involves "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In this process, the azide-modified glycans are covalently linked to a capture probe functionalized with an alkyne group, such as biotin-alkyne. The biotinylated glycoproteins can then be efficiently isolated using streptavidin-coated affinity resins. This enrichment significantly enhances the sensitivity of subsequent MS analysis by removing non-glycosylated proteins and other interfering molecules. researchgate.netnih.gov

Table 1: Enrichment Strategies for Azido-Labeled Glycoproteins

| Enrichment Method | Principle | Advantages |

| Lectin Affinity Chromatography | Utilizes the specific binding of lectins to carbohydrate structures. | Enriches for specific glycan classes. |

| Hydrazide Chemistry | Covalent reaction between hydrazide-functionalized beads and oxidized cis-diol groups of sialic acids. | Enriches for sialoglycoproteins. |

| Bioorthogonal Chemistry (Click Chemistry) | Covalent ligation of the azide group on the sugar to an alkyne-tagged probe (e.g., biotin). | Highly selective for metabolically labeled glycans, applicable to various glycan types. |

Quantitative Analysis of Glycosylation Changes in Biological Systems

Metabolic labeling with azido-sugars, in conjunction with quantitative MS techniques, allows for the precise measurement of changes in glycosylation patterns under different biological conditions. Stable isotope labeling by amino acids in cell culture (SILAC) can be combined with azido-sugar labeling to compare the relative abundance of glycoproteins between different cell populations. For instance, one cell population can be grown in "light" medium and another in "heavy" medium containing stable isotope-labeled amino acids. After metabolic labeling with an azido-galactose precursor and enrichment of azido-labeled glycoproteins, the relative abundance of individual glycoproteins can be determined by the intensity ratios of the "light" and "heavy" peptide pairs in the mass spectrometer. researchgate.net

Label-free quantification methods can also be employed. In this approach, the abundance of a given glycopeptide is inferred from the ion intensity or spectral counts in the MS analysis. This allows for the comparison of glycosylation patterns across multiple samples. researchgate.net These quantitative approaches are crucial for understanding the role of glycosylation in disease progression, such as in cancer, where aberrant glycosylation is a common feature. nih.gov

Table 2: Research Findings on Quantitative Glycosylation Analysis

| Study Focus | Key Finding |

| Yeast Metabolism | Comparison of protein expression in Saccharomyces cerevisiae grown on ethanol (B145695) versus galactose revealed differences that correlated with known metabolic functions. researchgate.net |

| Maize Metabolism | A method for the detection and quantification of UDP-glucose and UDP-galactose was developed to compare their metabolism in wild-type and mutated plants. nih.gov |

| Cancer Glycobiology | Elevated levels of deacylated globotriaosylceramide (Gb3), a glycosphingolipid, are a hallmark of Anderson-Fabry disease. Azido-functionalized Gb3 analogs serve as reporters for bioimaging. nih.gov |

Development and Optimization of MS and Chromatography Techniques for Azido-Glycans

The unique properties of azido-labeled glycans have prompted the development and optimization of analytical techniques for their enhanced detection. The presence of the azide group can improve the sensitivity of MS analysis. Furthermore, specialized chromatographic methods are employed to separate these modified glycans and glycopeptides prior to MS analysis.

Hydrophilic interaction liquid chromatography (HILIC) is a commonly used technique for the separation of polar molecules like glycans. nih.gov Reversed-phase liquid chromatography (RPLC) is also utilized, often in a two-dimensional setup (2D-LC) to increase the resolving power for complex glycopeptide mixtures. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the glycopeptides, providing information about both the peptide sequence and the structure of the attached glycan. The development of specialized software aids in the automated identification and quantification of these complex molecules from the vast datasets generated. nih.gov

Fluorescence-Based Detection and Flow Cytometry for Glycan Analysis

Fluorescence-based methods offer a powerful means to visualize and quantify glycan expression at the single-cell level. When cells are metabolically labeled with a precursor to this compound, the resulting cell-surface azides can be tagged with a fluorescent probe via click chemistry.

For example, a fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group can be used for copper-free click chemistry, allowing for the labeling of live cells. nih.gov These labeled cells can then be analyzed by flow cytometry to quantify the level of azido-sugar incorporation, which correlates with the abundance of galactose-containing glycans on the cell surface. This approach is particularly useful for comparing glycan expression across different cell populations or for studying the effects of drugs or genetic modifications on glycosylation. Confocal microscopy can also be used to visualize the spatial distribution of the labeled glycans on the cell surface. nih.gov

A study demonstrated that 6-azido-6-deoxy-D-galactose (6AzGal) produced a high fluorescence intensity in cellular labeling when reacted with a BDP-DBCO probe and analyzed by flow cytometry. nih.gov This indicates the efficient uptake and incorporation of this azido-galactose analog into cellular glycans.

Table 3: Flow Cytometry Analysis of Azido-Sugar Labeled Cells

| Azido-Sugar | Cell Line | Key Finding | Reference |

| 6-azido-6-deoxy-D-galactose (6AzGal) | Various | Produced the highest fluorescence intensity among 11 tested azido-sugars after post-click labeling with BDP-DBCO. | nih.gov |

| Azido-Galactose (GalAz) | HepG2 | Showed significantly enhanced Cy5 signal in cells pretreated with GalAz compared to controls. | nih.gov |

Western Blot and ELISA-Based Glycan Detection Methods

Western blotting and enzyme-linked immunosorbent assays (ELISA) are widely used immunological techniques that can be adapted for the detection of azido-labeled glycoproteins. These methods provide a more targeted approach to studying the glycosylation of specific proteins.

In a Western blot analysis, proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. If the cells were metabolically labeled with an azido-galactose precursor, the azido-labeled glycoproteins on the blot can be detected. This is typically achieved by first reacting the membrane with an alkyne-tagged reporter molecule, such as biotin-alkyne, via click chemistry. The biotinylated proteins can then be visualized using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), which generates a detectable signal. nih.gov Studies have shown that Ac46AzGal can efficiently label proteins in various mammalian cell lines, and the labeled proteins can be detected by Western blot. nih.govfrontiersin.org

Similarly, an ELISA-based format can be developed to quantify the amount of a specific azido-labeled glycoprotein (B1211001). In a sandwich ELISA, an antibody specific to the protein of interest is used to capture the protein from a sample. If the captured protein is glycosylated with an azido-sugar, it can be detected by reacting it with an alkyne-probe, followed by a detection reagent. This approach allows for the specific and sensitive quantification of glycosylation on a particular protein. While not a direct measure of this compound itself, ELISA kits are available for components of the galactose metabolism pathway, such as UDP-galactose translocator.

Emerging Research Directions and Glycoengineering Strategies

Development of Novel Azido-Galactose Derivatives and Their Biosynthetic Routes

The utility of UDP-6-azido-galactose has spurred the development of related azido-sugar derivatives to broaden the scope of glycoengineering applications. A significant focus has been on creating more efficient and scalable methods for their synthesis, moving from complex chemical procedures to more streamlined enzymatic and chemoenzymatic approaches.

Researchers have successfully developed enzymatic cascades for the gram-scale production of unnatural nucleotide sugars like UDP-6-azido-N-acetylgalactosamine (UDP-6-azido-GalNAc). researchgate.netnih.gov One such process utilizes a cascade featuring NahK from Bifidobacterium longum and AGX1 from Homo sapiens, achieving high yields and purity. researchgate.netnih.gov This makes these valuable research tools more accessible for a wider range of applications.

Furthermore, single mutations at the galactose-binding sites of key enzymes involved in galactose metabolism, such as galactokinase (GalK), UTP-glucose-1-phosphate uridylyltransferase (GalU), and α-1,4-galactosyltransferase LgtC, have been shown to significantly enhance the synthesis of this compound. nih.gov These engineered enzymes can accommodate the bulkier azido-functionalized substrates more effectively than their wild-type counterparts, leading to conversion yields of approximately 90%. nih.gov This highlights the power of protein engineering in generating novel biosynthetic routes for valuable chemical probes.

Another strategy involves the direct modification of existing glycans. For instance, galactose oxidase can be used to selectively oxidize the C6-hydroxyl group of the terminal galactose or N-acetylgalactosamine on various glycans to an aldehyde. acs.orgnih.gov This aldehyde can then be chemically converted to an azido (B1232118) group, providing a direct route to azido-functionalized glycans that can be further elongated using glycosyltransferases. acs.orgnih.gov

Exploration of this compound in Glycosphingolipid Research

Glycosphingolipids (GSLs) are integral components of cell membranes involved in a multitude of cellular processes, including cell recognition and signaling. creative-proteomics.com The globo-series of GSLs, characterized by a core structure of Glucose-Galactose-Galactose, are of particular interest due to their roles in various physiological and pathological conditions. wikipedia.org

Synthesis and Application of Azido-Functionalized Gb3 Analogs

Globotriaosylceramide (Gb3), the simplest globo-series GSL, is infamous for its accumulation in the lysosomes of individuals with Fabry disease, a genetic disorder caused by a deficiency in the enzyme α-galactosidase A. nih.govresearchgate.net To study the cellular dynamics and organization of Gb3, researchers have synthesized azido-functionalized Gb3 analogs. These analogs, which contain a terminal 6-azido-functionalized galactose, serve as chemical reporters for bioimaging and other studies. nih.govresearchgate.net

The synthesis of these azido-Gb3 analogs often employs the aforementioned engineered enzymes. Mutants of galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase LgtC can be used in coupled reactions to produce this compound, which then acts as the donor substrate for the final glycosylation step to form the azido-globotriose structure. nih.govresearchgate.net This enzymatic approach has achieved substrate conversions of up to 70% for the production of azido-globotriose and its deacylated form, lyso-AzGb3. nih.gov

These azido-functionalized Gb3 analogs are invaluable tools for investigating how Gb3 localization in the plasma membrane affects membrane organization and dynamics, which is crucial for understanding the pathology of Fabry disease. nih.govresearchgate.net The azido group allows for the attachment of fluorescent probes via click chemistry, enabling the visualization of Gb3 distribution and trafficking within cells. researchgate.netresearchgate.net

Investigating Globo-Series Glycosphingolipid Metabolism

The biosynthesis of globo-series GSLs is a complex process involving a series of glycosyltransferases. nih.gov this compound and its derivatives can be used as metabolic probes to dissect these pathways. By introducing these azido-sugars into cells, researchers can track their incorporation into various GSLs, thereby elucidating the activities and substrate specificities of the involved enzymes.

For example, studies have shown that while enzymatic synthesis of some azido-GH analogs using azido-monosaccharides as donors can be challenging, a chemoenzymatic strategy can be successful. acs.orgnih.gov This involves the initial chemical modification of a precursor glycan to introduce the azido group, followed by enzymatic elongation. acs.orgnih.gov This approach has been used to synthesize azido-analogs of Globo H (GH), a complex tumor-associated carbohydrate antigen. acs.orgnih.gov The ability to create these analogs allows for detailed investigations into the immunogenicity of these important cancer markers.

Furthermore, research on SLC35A2-CDG, a congenital disorder of glycosylation, has revealed impaired GSL synthesis due to defective UDP-galactose transport. nih.gov Studies using patient-derived fibroblasts have shown an accumulation of simpler GSLs and a deficiency in more complex ones. nih.gov The use of labeled galactose, and potentially azido-galactose derivatives in the future, can help trace the metabolic fate of these sugars and assess the efficacy of therapeutic interventions like galactose supplementation. nih.gov

Advanced Glycoengineering Applications in Therapeutic Modality Development

The ability to precisely modify glycans using tools like this compound has significant implications for the development of new therapeutic strategies.

Design and Synthesis of Targeted Glycosylation Drugs

The unique chemical reactivity of the azido group makes this compound and its derivatives valuable intermediates in the synthesis of targeted glycosylation drugs. By incorporating an azido handle into a glycoprotein (B1211001) or a glycolipid, it becomes possible to attach a therapeutic agent, such as a small molecule drug or a biologic, with high specificity using click chemistry. This approach allows for the creation of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios and defined conjugation sites. For example, endoglycosidases can be used to remodel the Fc glycan of an antibody, incorporating an azido-tagged sugar which can then be conjugated to a drug. nih.gov

Role in Vaccine Development and Targeted Delivery Systems

The immunogenicity of carbohydrate-based vaccines is often a significant challenge. nih.gov Chemical modification of tumor-associated carbohydrate antigens (TACAs), such as Globo H, can enhance their immunogenicity. acs.orgnih.gov The synthesis of azido-Globo H analogs and their conjugation to carrier proteins like CRM197 have been shown to elicit a stronger antibody response compared to the native antigen. acs.orgnih.gov The azido group provides a convenient and efficient means of conjugation, facilitating the development of more effective cancer vaccines.

In addition to vaccines, azido-functionalized glycans can be used to create targeted delivery systems. By decorating nanoparticles or liposomes with glycans that bind to specific cell surface receptors, it is possible to deliver a therapeutic payload to a specific cell type. The azido group can be used to attach the targeting glycan to the delivery vehicle, offering a versatile platform for targeted drug delivery.

Bioorthogonal Glycan Labeling in Complex Biological Systems

The ability to study glycans in their native environment is crucial for understanding their roles in complex biological processes. This compound (UDP-6AzGal) has emerged as a powerful tool for bioorthogonal glycan labeling, enabling the visualization and analysis of glycoconjugates within living cells and even whole organisms. This strategy relies on metabolic labeling, where cells are supplied with the modified sugar nucleotide. Cellular enzymes, particularly galactosyltransferases, recognize UDP-6AzGal and incorporate the 6-azido-galactose moiety into growing glycan chains on proteins and lipids.

The key to this technique is the azide (B81097) (-N₃) group, which is biologically inert but chemically reactive in a highly specific manner. This "bioorthogonal" handle does not participate in or interfere with native biochemical processes. Once incorporated into glycans, the azide group can be covalently tagged with a probe molecule carrying a complementary reactive group, most commonly an alkyne. This reaction, known as "click chemistry," is highly efficient and can be performed under physiological conditions, making it ideal for use in complex biological systems. The two main types of click chemistry used for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

This approach has been successfully applied to visualize glycosylation patterns in developing zebrafish embryos. biosynth.com By microinjecting azido sugars at the one-cell stage, researchers can track the incorporation of these sugars into glycans during development, providing insights into the dynamic changes of the glycome during embryogenesis. Similarly, related azido sugars have been used to image glycans in live mice, demonstrating the feasibility of this technique for in vivo studies in mammalian models. researchgate.netresearchgate.net In these studies, metabolic labeling allows for the non-invasive detection of glycosylated tissues using advanced imaging modalities like magnetic resonance imaging (MRI) or single-photon emission computed tomography (SPECT). researchgate.netresearchgate.net

The versatility of the bioorthogonal probe allows for various downstream applications. By attaching fluorescent dyes to the alkyne probe, researchers can visualize the localization of specific glycans within cells or tissues using microscopy. nih.gov Attaching affinity tags, such as biotin (B1667282), enables the enrichment and subsequent identification of the labeled glycoproteins. This chemical reporter strategy provides a minimally invasive yet powerful method to probe the intricate world of glycans in living systems. nih.gov

| Research Finding | Organism/System | Technique | Significance |

| Visualization of glycosylation patterns | Developing zebrafish embryos | Microinjection of azido sugars followed by click chemistry | Enables tracking of glycome dynamics during vertebrate development. biosynth.com |

| In vivo imaging of glycosylated tissues | Live mice | Metabolic labeling with azido sugars and detection with MRI or SPECT probes | Demonstrates the potential for non-invasive glycan imaging in preclinical disease models. researchgate.netresearchgate.net |

| Labeling of intracellular proteins | Mammalian cells | Metabolic labeling with Ac46AzGal | Reveals complex intracellular metabolic pathways and promiscuous enzyme activity in protein glycosylation. nih.gov |

Integration of this compound with Multi-Omics Approaches for Glycobiology Research

The true power of this compound as a research tool is realized when its labeling capabilities are combined with high-throughput "omics" technologies. Integrating glycan labeling with proteomics, genomics, and other multi-omics approaches provides a holistic view of glycosylation's role in biological systems. nih.gov This integrated approach, sometimes termed "integromics," is essential for moving beyond identifying individual glycosylation events to understanding their functional consequences within the broader context of cellular networks. nih.gov

A prime example of this integration is the use of UDP-6AzGal derivatives in glycoproteomic studies. After metabolically labeling cells or organisms with an azido sugar, the azide-tagged glycoproteins can be selectively captured. This is typically achieved by performing a click reaction with a biotin-alkyne probe, followed by affinity purification of the biotinylated proteins using streptavidin beads. The enriched glycoproteins can then be identified and quantified using high-resolution liquid chromatography-mass spectrometry (LC-MS), a cornerstone of proteomics. rndsystems.com

This strategy was effectively used in a study on Arabidopsis seedlings, where a related azido sugar, UDP-6-azido-6-deoxy-N-acetyl-D-galactosamine (UDP-GalNAz), was used to label O-GlcNAcylated proteins. The subsequent enrichment and mass spectrometry analysis led to the identification of 645 potential O-GlcNAcylated proteins, 592 of which were new discoveries. This demonstrates the power of chemical reporters to uncover vast, previously inaccessible portions of the glycoproteome.

The resulting proteomic data provides a critical link between the genome and the phenome. nih.gov By correlating the identified glycoproteins with transcriptomic (gene expression) and genomic data, researchers can investigate how genetic variations or changes in gene expression affect glycosylation patterns. researchgate.net For instance, one could investigate whether the upregulation of a specific glycosyltransferase gene in a cancer cell line corresponds to increased glycosylation of proteins involved in metastasis. This multi-omics integration allows for the construction of detailed molecular pathways and regulatory networks, revealing how glycosylation is controlled and how it, in turn, influences other biological processes like cell signaling, immune recognition, and hormone responses. nih.gov

| Omics Integration | Methodology | Outcome | Research Implication |

| Glycoproteomics | Metabolic labeling with azido sugars, click chemistry with biotin-alkyne, affinity purification, and mass spectrometry. | Identification and quantification of hundreds of specific glycoproteins from complex biological samples. | Uncovers the targets of specific glycosylation pathways and provides a snapshot of the functional glycoproteome. |

| Systems Biology | Integrating glycoproteomic data with genomic, transcriptomic, and other omics data. nih.govresearchgate.net | Elucidation of gene-protein-glycan regulatory networks and their roles in health and disease. | Provides a holistic understanding of how glycosylation is regulated and how it impacts overall cellular function. |

Q & A

Q. How can this compound be combined with CRISPR-Cas9 for functional glycomics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.